2-(Bromomethyl)-5-methylimidazo[1,2-a]pyridine
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Overview
Description
2-(Bromomethyl)-5-methylimidazo[1,2-a]pyridine is a heterocyclic compound that contains both imidazole and pyridine rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Bromomethyl)-5-methylimidazo[1,2-a]pyridine typically involves the bromination of 5-methylimidazo[1,2-a]pyridine. This can be achieved using N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN) under reflux conditions .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle bromine-containing reagents.
Chemical Reactions Analysis
Types of Reactions
2-(Bromomethyl)-5-methylimidazo[1,2-a]pyridine can undergo various types of chemical reactions, including:
Nucleophilic substitution: The bromomethyl group can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The compound can be oxidized to form corresponding imidazo[1,2-a]pyridine derivatives.
Reduction: Reduction reactions can convert the bromomethyl group to a methyl group.
Common Reagents and Conditions
Nucleophilic substitution: Common reagents include sodium azide, potassium thiocyanate, and sodium methoxide.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide would yield 2-(azidomethyl)-5-methylimidazo[1,2-a]pyridine .
Scientific Research Applications
2-(Bromomethyl)-5-methylimidazo[1,2-a]pyridine has several applications in scientific research:
Medicinal Chemistry: It serves as a building block for the synthesis of biologically active molecules, including potential anticancer and antimicrobial agents.
Materials Science: The compound can be used in the development of novel materials with specific electronic or optical properties.
Chemical Biology: It is utilized in the design of probes for studying biological processes at the molecular level.
Mechanism of Action
The mechanism by which 2-(Bromomethyl)-5-methylimidazo[1,2-a]pyridine exerts its effects depends on its specific application. In medicinal chemistry, the compound may interact with biological targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The bromomethyl group can act as an electrophile, forming covalent bonds with nucleophilic sites in biological molecules .
Comparison with Similar Compounds
Similar Compounds
2-(Bromomethyl)-6-chloroimidazo[1,2-a]pyridine: This compound has a similar structure but contains a chlorine atom at the 6-position, which can influence its reactivity and biological activity.
2-(Bromomethyl)pyridine: Lacks the imidazole ring, making it less complex but still useful in various chemical transformations.
Uniqueness
2-(Bromomethyl)-5-methylimidazo[1,2-a]pyridine is unique due to the presence of both imidazole and pyridine rings, which confer distinct electronic properties and reactivity. This dual-ring system allows for versatile applications in different fields, making it a valuable compound for research and development.
Properties
Molecular Formula |
C9H9BrN2 |
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Molecular Weight |
225.08 g/mol |
IUPAC Name |
2-(bromomethyl)-5-methylimidazo[1,2-a]pyridine |
InChI |
InChI=1S/C9H9BrN2/c1-7-3-2-4-9-11-8(5-10)6-12(7)9/h2-4,6H,5H2,1H3 |
InChI Key |
RFFDTLBTDYIVAL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC2=NC(=CN12)CBr |
Origin of Product |
United States |
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